molecular formula C19H20N4O2 B5821033 2-[2-amino-5-(4-morpholinyl)phenyl]-4-methyl-1(2H)-phthalazinone

2-[2-amino-5-(4-morpholinyl)phenyl]-4-methyl-1(2H)-phthalazinone

Cat. No. B5821033
M. Wt: 336.4 g/mol
InChI Key: APRWMOZAJRFCTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-amino-5-(4-morpholinyl)phenyl]-4-methyl-1(2H)-phthalazinone is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is commonly referred to as AMPP and has been shown to have a range of effects on various biological systems. In

Mechanism of Action

The exact mechanism of action of AMPP is not fully understood. However, studies have shown that it can modulate various signaling pathways in cells. It has been shown to inhibit the activity of protein kinases, which are involved in cell signaling and regulation. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and has been linked to the regulation of various biological processes.
Biochemical and Physiological Effects:
AMPP has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell death in cancer cells by activating apoptosis pathways. It has also been shown to inhibit the growth of tumors by inhibiting angiogenesis, the process by which tumors develop their own blood supply.
In neurological disorders, AMPP has been shown to protect neurons from damage caused by oxidative stress. It has also been shown to improve cognitive function by increasing the activity of the AMPK pathway.

Advantages and Limitations for Lab Experiments

One advantage of using AMPP in lab experiments is that it has been extensively studied and its effects are well-documented. This makes it a useful tool for researchers studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on AMPP. One area of research could be in the development of new cancer treatments based on AMPP. Another area of research could be in the development of new therapies for neurological disorders. Additionally, further studies could be conducted to elucidate the mechanism of action of AMPP and its effects on various biological systems.

Synthesis Methods

The synthesis of AMPP has been described in several research papers. One commonly used method involves the reaction of 2-nitrobenzaldehyde with 4-morpholineethanamine in the presence of sodium borohydride to yield the intermediate 2-nitro-N-(4-morpholinyl)benzamide. This intermediate is then reduced with palladium on carbon in the presence of hydrogen to yield AMPP.

Scientific Research Applications

AMPP has been studied for its potential therapeutic applications in various fields. One area of research has been in the treatment of cancer. Studies have shown that AMPP has anti-cancer properties and can induce cell death in cancer cells. It has also been shown to inhibit the growth of tumors in animal models.
Another area of research has been in the treatment of neurological disorders. AMPP has been shown to have neuroprotective properties and can protect neurons from damage caused by oxidative stress. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

2-(2-amino-5-morpholin-4-ylphenyl)-4-methylphthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-13-15-4-2-3-5-16(15)19(24)23(21-13)18-12-14(6-7-17(18)20)22-8-10-25-11-9-22/h2-7,12H,8-11,20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRWMOZAJRFCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=CC(=C3)N4CCOCC4)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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